molecular formula C18H18O2 B12893318 1,4-Bis((5-methylfuran-2-yl)methyl)benzene CAS No. 114527-13-8

1,4-Bis((5-methylfuran-2-yl)methyl)benzene

Cat. No.: B12893318
CAS No.: 114527-13-8
M. Wt: 266.3 g/mol
InChI Key: ITNIKQQEFVXJJY-UHFFFAOYSA-N
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Description

  • 1,4-Bis(5-methylfuran-2-ylmethyl)benzene is an organic compound with the chemical formula C24H16O2.
  • It consists of a benzene ring (a six-membered carbon ring) with two furan rings (five-membered oxygen-containing heterocycles) attached at the 1 and 4 positions.
  • The compound’s structure is shown below:

    C24H16O2\text{C}_{24}\text{H}_{16}\text{O}_{2} C24​H16​O2​

  • Preparation Methods

    • Unfortunately, specific synthetic routes for 1,4-Bis(5-methylfuran-2-ylmethyl)benzene are not widely documented.
    • boronic esters (such as pinacol boronic esters) can serve as starting materials for its synthesis.
    • Further research is needed to explore industrial-scale production methods.
  • Chemical Reactions Analysis

    Scientific Research Applications

      Chemistry: As a building block, it could be used in the synthesis of more complex molecules.

      Biology and Medicine: Limited information is available, but its potential biological applications remain an area for exploration.

      Industry: Its use in materials science, polymers, or pharmaceuticals warrants further investigation.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce.
    • Research would be needed to identify molecular targets and pathways affected by this compound.
  • Comparison with Similar Compounds

      Similar Compounds: While 1,4-Bis(5-methylfuran-2-ylmethyl)benzene is unique, other bis(furan) derivatives exist.

    Properties

    CAS No.

    114527-13-8

    Molecular Formula

    C18H18O2

    Molecular Weight

    266.3 g/mol

    IUPAC Name

    2-methyl-5-[[4-[(5-methylfuran-2-yl)methyl]phenyl]methyl]furan

    InChI

    InChI=1S/C18H18O2/c1-13-3-9-17(19-13)11-15-5-7-16(8-6-15)12-18-10-4-14(2)20-18/h3-10H,11-12H2,1-2H3

    InChI Key

    ITNIKQQEFVXJJY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(O1)CC2=CC=C(C=C2)CC3=CC=C(O3)C

    Origin of Product

    United States

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